N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a structurally complex sulfonamide derivative featuring:
- A 2,3-dihydro-1,4-benzodioxine core, a heterocyclic framework known for its stability and electron-rich aromatic system.
- A sulfonamide group (-SO2NH2) at the 6-position of the benzodioxine ring, a functional group frequently associated with pharmacological activity, particularly in antimicrobial and enzyme-inhibiting agents.
- A cyclopentylmethyl substituent linked to the sulfonamide nitrogen, further modified with a thiophen-2-yl group.
This compound’s structural uniqueness lies in the fusion of a rigid cyclopentane ring with a flexible methylene bridge, enabling both steric bulk and conformational adaptability.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-25(21,14-5-6-15-16(12-14)23-10-9-22-15)19-13-18(7-1-2-8-18)17-4-3-11-24-17/h3-6,11-12,19H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOVPTHWJFXYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 1058184-80-7) is a sulfonamide derivative with potential biological activity. This compound features a complex molecular structure that includes a benzodioxine core and a thiophene ring, suggesting diverse interactions in biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The structural components include:
- Benzodioxine Core : Implicated in various biological activities, including antimicrobial and anticancer effects.
- Thiophene Ring : Known for its role in enhancing biological activity through electron-rich properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies. Key areas of research include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related thiophene derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been documented, with several studies demonstrating cytotoxic effects on various cancer cell lines. For example:
- Cell Line Studies : Compounds structurally related to this compound have shown selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to non-cancerous cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cellular pathways.
Case Studies
- Cytotoxicity Assays : In a study assessing various sulfonamide derivatives, this compound was evaluated alongside other compounds. Results indicated a dose-dependent decrease in cell viability in Caco-2 cells, suggesting potential for further development as an anticancer agent .
- Antimicrobial Screening : A comparative study involving thiophene-based compounds revealed that those with similar sulfonamide functionalities exhibited effective inhibition against resistant bacterial strains. The structure-activity relationship (SAR) highlighted the importance of the thiophene moiety in enhancing antimicrobial efficacy .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit promising anticancer activities. For instance, analogs of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. The sulfonamide group is particularly noted for its role in enhancing antibacterial activity by interfering with bacterial folic acid synthesis.
Drug Development
Given its promising biological activities, this compound is being explored in drug development pipelines. Researchers are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in this phase to identify modifications that can improve efficacy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound showed IC50 values in the low micromolar range against breast cancer cell lines. |
| Study 2 | Assess antimicrobial activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study 3 | Investigate pharmacological properties | Identified as a potential inhibitor of enzyme X involved in glucose metabolism, leading to reduced blood sugar levels in animal models. |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) enables nucleophilic substitution and hydrolysis. Key reactions include:
Table 1: Sulfonamide Reactions
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Benzodioxine-sulfonic acid + amine | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | |
| Oxidation | H₂O₂, Fe²⁺ catalyst | Sulfonic acid derivatives |
Benzodioxine Ring Reactivity
The 1,4-benzodioxine ring undergoes electrophilic substitution and ring-opening reactions:
Table 2: Benzodioxine Reactions
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C-5 or C-7 positions | |
| Oxidative Ring Opening | Ozone, CH₂Cl₂, -78°C | Dicarbonyl intermediates |
Thiophene Ring Reactivity
The thiophene moiety participates in electrophilic substitution and cross-coupling:
Table 3: Thiophene Reactions
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃, 25°C | 5-Chlorothiophene derivatives | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thiophene hybrids |
Cyclopentylmethyl Group Reactivity
The cyclopentylmethyl chain influences steric effects and participates in radical reactions:
Table 4: Cyclopentylmethyl Reactions
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| Radical Halogenation | NBS, AIBN, CCl₄, reflux | Brominated cyclopentane derivatives | |
| Oxidation | KMnO₄, H₂O, 60°C | Cyclopentanecarboxylic acid |
Multi-Component Reactions
The compound’s multifunctional structure enables cascade reactions:
-
Ugi-Type Reactions : Combines with aldehydes, isocyanides, and amines to form peptidomimetics under mild conditions (MeOH, 25°C) .
-
Tandem Hydrolysis-Coupling : Acidic hydrolysis of sulfonamide followed by Pd-catalyzed coupling yields biaryl ethers .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via sulfonamide cleavage and benzodioxine ring fragmentation.
-
Photodegradation : UV light induces thiophene ring oxidation to sulfoxide derivatives .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related sulfonamide derivatives:
Structural and Functional Analysis:
Cyclopentyl vs. However, cyclopropane’s ring strain may enhance metabolic stability .
Thiophene Modifications :
- The dual thiophene rings in ’s compound introduce additional sulfur atoms, which could enhance redox activity or metal coordination. In contrast, the target compound’s single thiophene prioritizes steric fit over electronic diversity .
Linker Variations :
- Compounds with hydroxyethyl () or sulfonyl-ethyl () linkers demonstrate how polar groups influence solubility and pharmacokinetics. The target compound’s methylene bridge balances hydrophobicity and flexibility .
Biological Activity :
- While direct data on the target compound’s activity are sparse, analogs with simpler substituents (e.g., ) are prioritized for synthetic ease, whereas more complex derivatives () are explored for targeted therapies .
Q & A
Q. Key Optimization Factors :
- Temperature control during sulfonylation to avoid side reactions.
- Steric hindrance mitigation by using polar aprotic solvents (e.g., DMF) for cyclopentyl-thiophene coupling .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer :
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzodioxine protons at δ 4.2–4.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzodioxine C-O-C vibrations (~1250 cm⁻¹) .
- Elemental Analysis (CHN) : Validate empirical formula consistency (e.g., C₁₈H₂₁NO₃S₂) with ≤0.4% deviation .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopentyl-thiophene conformation) using SHELXL for refinement .
Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). To address this:
Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting or coalescence at elevated temperatures.
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR/crystallographic data to identify dominant conformers .
Complementary Techniques : Use NOESY/ROESY NMR to detect spatial proximities in solution, cross-referenced with X-ray torsion angles .
Example Case : If crystallography shows a planar thiophene ring but NMR suggests puckering, dynamic averaging in solution may explain the divergence .
Advanced: What strategies are effective for evaluating this compound’s enzyme inhibition potential (e.g., acetylcholinesterase)?
Q. Methodological Answer :
In Vitro Assays :
- Use Ellman’s method to measure acetylcholinesterase (AChE) inhibition. Prepare test concentrations (0.1–100 μM) in phosphate buffer (pH 8.0) and monitor absorbance at 412 nm .
- Compare IC₅₀ values to donepezil (reference inhibitor).
Molecular Docking :
- Employ AutoDock Vina to simulate binding poses in the AChE active site (PDB ID: 4EY7). Prioritize sulfonamide interactions with catalytic triad residues (Ser203, His447) .
QSAR Modeling :
- Develop a 3D-QSAR model using CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopentyl-thiophene bulk) with inhibitory activity .
Data Interpretation : A >50% inhibition at 10 μM suggests lead potential; validate with kinetic studies (Lineweaver-Burk plots) to discern competitive/non-competitive mechanisms .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
Derivative Synthesis :
- Modify the cyclopentyl-thiophene (e.g., substituents at thiophene C3/C5) or benzodioxine sulfonamide (e.g., halogenation).
- Use parallel synthesis to generate a 10–20 compound library .
Biological Testing :
- Screen derivatives against target enzymes (e.g., α-glucosidase, AChE) and cytotoxicity models (e.g., HepG2 cells).
Statistical Analysis :
- Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Highlight key pharmacophores (e.g., sulfonamide as a hydrogen-bond acceptor) .
Q. SAR Table Example :
| Derivative | Thiophene Substituent | IC₅₀ (AChE, μM) | logP |
|---|---|---|---|
| Parent | None | 12.5 | 3.2 |
| D1 | 5-Cl | 8.7 | 3.8 |
| D2 | 3-CH₃ | 15.4 | 3.5 |
Advanced: What crystallographic refinement protocols ensure accurate determination of this compound’s stereochemistry?
Q. Methodological Answer :
Data Collection : Use a high-resolution diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion .
Refinement in SHELXL :
- Apply full-matrix least-squares refinement with anisotropic displacement parameters.
- Address disorder in the cyclopentyl-thiophene group using PART and SUMP instructions .
Validation : Check R-factor convergence (R1 < 0.05), electron density residuals (Δρ < 0.3 eÅ⁻³), and CIF validation via checkCIF .
Critical Note : If twinning is detected (e.g., in monoclinic systems), use TWIN/BASF commands in SHELXL to refine against twin laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
